molecular formula C13H22N2O B12575022 N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine CAS No. 497832-44-7

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine

Cat. No.: B12575022
CAS No.: 497832-44-7
M. Wt: 222.33 g/mol
InChI Key: UXENDFSMQCVIKN-NSHDSACASA-N
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Description

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine is a chiral diamine featuring a tertiary nitrogen (N1) substituted with an ethyl group and a stereospecific 2-methoxyphenyl-ethyl moiety, and a primary amine (N2). Its structure combines aromatic, ether, and amine functionalities, making it relevant for applications in catalysis, medicinal chemistry, and materials science. The (1S) configuration introduces stereochemical complexity, which can influence interactions with biological targets or chiral metal centers .

Properties

CAS No.

497832-44-7

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N'-ethyl-N'-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C13H22N2O/c1-4-15(10-9-14)11(2)12-7-5-6-8-13(12)16-3/h5-8,11H,4,9-10,14H2,1-3H3/t11-/m0/s1

InChI Key

UXENDFSMQCVIKN-NSHDSACASA-N

Isomeric SMILES

CCN(CCN)[C@@H](C)C1=CC=CC=C1OC

Canonical SMILES

CCN(CCN)C(C)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethane-1,2-diamine and 2-methoxyphenylacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of the aldehyde to form the imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N1-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine has been explored for its potential therapeutic effects. It may act as a modulator for certain receptors or enzymes involved in various biological pathways.

Case Studies

  • GPR139 Modulation : Research indicates that compounds similar to this compound can interact with GPR139 receptors, which are implicated in metabolic regulation and may play a role in treating metabolic disorders .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. It may influence neurotransmitter systems or neuroprotective mechanisms.

Research Insights

Studies have shown that structurally related compounds can exhibit neuroprotective effects by modulating neurotransmitter release or receptor activity .

Chemical Biology

In chemical biology, this compound can be utilized as a tool compound for studying biological processes or as a lead compound for drug development.

Applications in Research

  • Bioconjugation : Its amine functionality allows for bioconjugation with various biomolecules, facilitating studies on protein interactions or cellular uptake mechanisms .

Mechanism of Action

The mechanism of action of N1-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (Target) N1: Ethyl + (1S)-1-(2-methoxyphenyl)ethyl; N2: NH2 ~265.3 (estimated) Chiral tertiary amine with methoxy-aromatic group; potential for asymmetric catalysis or drug design.
N-(Ferrocenylmethyl)-N'-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride (4) N1: Ferrocenylmethyl; N2: 2-methoxybenzyl 498.2 Redox-active ferrocene group; enhanced electrochemical properties.
N~1~-Benzyl-N~2~-ethylethane-1,2-diamine N1: Benzyl; N2: Ethyl 178.3 Simpler substitution; lacks stereochemistry and methoxy group.
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl N1: 2-chloro-4-fluorophenyl; N2: NH2 268.5 Halogen substituents increase polarity; potential antimicrobial activity.
N~1~,N~2~-Bis(4-chlorobenzylidene)ethane-1,2-diamine (Schiff base ligand L1) N1, N2: 4-chlorobenzylidene 393.3 Schiff base with dual aromatic groups; forms 2:1 metal complexes.

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